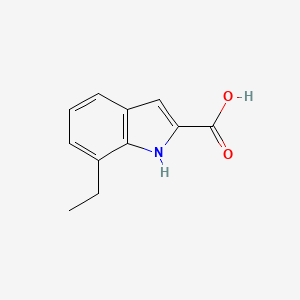

7-ethyl-1H-indole-2-carboxylic Acid

Description

BenchChem offers high-quality 7-ethyl-1H-indole-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-ethyl-1H-indole-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-4-3-5-8-6-9(11(13)14)12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSBDGLASRGBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 7-Ethyl-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

The 1H-indole-2-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, offering a rigid framework for derivatization and acting as a critical hydrogen-bond donor/acceptor . The introduction of an alkyl substituent at the C7 position—yielding 7-ethyl-1H-indole-2-carboxylic acid (CAS: 383132-23-8)—presents unique steric and electronic properties that are highly valuable for targeting specific enzymatic pockets and preventing off-target metabolic degradation.

This whitepaper details a robust, scalable, and self-validating synthetic route to this specialized building block. By analyzing the causality behind each chemical transformation, we establish a methodology that ensures high fidelity and yield, tailored for researchers and process chemists.

Retrosynthetic Strategy and Pathway Selection

When designing the synthesis of C7-substituted indole-2-carboxylic acids, two primary disconnections are typically evaluated:

-

Hemetsberger-Knittel Synthesis : Utilizing 2-ethylbenzaldehyde and ethyl azidoacetate. While effective for certain substrates, the handling of explosive azide intermediates at scale poses significant safety and engineering challenges.

-

Fischer Indole Synthesis : Condensation of 2-ethylphenylhydrazine with ethyl pyruvate, followed by acid-catalyzed cyclization . This route is highly scalable, utilizes commercially available starting materials, and avoids high-energy intermediates.

Given the requirements for safety, scalability, and regiocontrol, the Fischer Indole Synthesis followed by base-catalyzed saponification is the optimal strategic pathway.

Retrosynthetic analysis of 7-ethyl-1H-indole-2-carboxylic acid.

Mechanistic Deep-Dive: Regioselectivity in Fischer Indolization

The core of this synthesis is the Fischer indolization. Understanding the causality of each mechanistic step—particularly the regiocontrol—is crucial for process optimization.

-

Hydrazone Formation : The reaction begins with the condensation of 2-ethylphenylhydrazine and ethyl pyruvate. The acidic medium protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the hydrazine.

-

Tautomerization : The hydrazone tautomerizes to an ene-hydrazine. This step is highly dependent on the choice of acid catalyst.

-

[3,3]-Sigmatropic Rearrangement (The Regioselective Step) : This is the rate-determining step. Because the C2 position of the starting 2-ethylphenylhydrazine is sterically blocked by the ethyl group, the concerted [3,3]-sigmatropic rearrangement is forced to occur exclusively at the unsubstituted C6 position. Following cyclization, this original C2-ethyl group maps directly to the C7 position of the resulting indole core.

-

Re-aromatization and Cyclization : The resulting diimine re-aromatizes, and the nucleophilic amine attacks the imine carbon, forming a cyclic aminal.

-

Ammonia Elimination : Acid-catalyzed elimination of ammonia yields the fully aromatic 7-ethylindole core.

Mechanistic sequence of the regioselective Fischer Indole Synthesis.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the protocols below are designed as self-validating systems . Each step includes In-Process Controls (IPCs) that provide immediate visual or physical feedback, confirming the reaction's trajectory without relying solely on offline analytics.

Quantitative Reaction Parameters

| Step | Reaction Phase | Reagents | Stoichiometry | Temp (°C) | Time (h) | Expected Yield |

| 1 | Hydrazone Formation | 2-Ethylphenylhydrazine HCl, Ethyl Pyruvate | 1.0 : 1.05 | 25 | 2.0 | 90–95% |

| 2 | Fischer Indolization | Hydrazone, Polyphosphoric Acid (PPA) | 1.0 : Excess | 110 | 3.0 | 65–75% |

| 3 | Saponification | Indole Ester, NaOH (aq), Ethanol | 1.0 : 4.0 | 85 | 4.0 | >95% |

Step 1: Synthesis of Ethyl 2-(2-ethylphenylhydrazono)propanoate

-

Rationale : Forming the hydrazone in a distinct, mild step prevents the degradation of ethyl pyruvate that typically occurs if subjected directly to harsh, high-temperature indolization conditions.

-

Procedure :

-

Charge a 1L round-bottom flask with 2-ethylphenylhydrazine hydrochloride (1.0 eq, 100 mmol) and absolute ethanol (300 mL).

-

Add sodium acetate (1.1 eq, 110 mmol) to buffer the solution and liberate the free hydrazine base.

-

Dropwise add ethyl pyruvate (1.05 eq, 105 mmol) at room temperature over 30 minutes.

-

Stir the mixture for 2 hours at 25°C.

-

-

Self-Validation (IPC) : The reaction mixture will transition from a pale suspension to a homogeneous bright yellow solution as the highly conjugated hydrazone forms. TLC (Hexanes:EtOAc 8:2) will show complete consumption of the hydrazine (ninhydrin stain active) and the appearance of a new, UV-active yellow spot.

-

Workup : Concentrate under reduced pressure, partition between water and dichloromethane, dry the organic layer over MgSO₄, and concentrate to yield the crude hydrazone.

Step 2: Fischer Indolization to Ethyl 7-ethyl-1H-indole-2-carboxylate

-

Rationale : Polyphosphoric acid (PPA) is selected as the catalyst and solvent because it provides the strong Lewis/Brønsted acidity required for the [3,3]-sigmatropic rearrangement while acting as a potent dehydrating agent to irreversibly drive the elimination of ammonia .

-

Procedure :

-

Pre-heat PPA (5–10 times the weight of the hydrazone) in a robust mechanical stirrer-equipped flask to 90°C.

-

Add the crude hydrazone from Step 1 portion-wise over 45 minutes. (Caution: Highly exothermic reaction).

-

Elevate and maintain the internal temperature at 110°C for 3 hours.

-

-

Self-Validation (IPC) : The reaction is accompanied by a distinct color change to deep amber/brown and a noticeable evolution of ammonia gas. Holding damp universal indicator paper over the flask mouth will turn it blue. The cessation of gas evolution indicates the completion of the aromatization step.

-

Workup : Pour the hot, viscous mixture onto crushed ice with vigorous stirring. The product will precipitate as a granular solid. Filter, wash extensively with cold water, and recrystallize from ethanol.

Step 3: Saponification to 7-Ethyl-1H-indole-2-carboxylic acid

-

Rationale : Base-catalyzed ester hydrolysis is irreversible and highly efficient. Ethanol is used as a co-solvent to ensure the solubility of the hydrophobic starting ester.

-

Procedure :

-

Suspend the ethyl 7-ethyl-1H-indole-2-carboxylate (1.0 eq, 50 mmol) in a mixture of ethanol (100 mL) and 2M aqueous NaOH (100 mL).

-

Reflux the mixture (approx. 85°C) for 4 hours.

-

-

Self-Validation (IPC) : As the ester hydrolyzes, the initially heterogeneous suspension will become a completely clear, homogeneous solution, as the resulting sodium salt of the carboxylic acid is highly water-soluble.

-

Workup : Cool the solution to room temperature and evaporate the ethanol under reduced pressure. Acidify the aqueous layer with 2M HCl to pH 2. A thick white precipitate of the free carboxylic acid will immediately form. Filter, wash with cold water, and dry under vacuum.

Analytical Characterization & Quality Control

To verify the structural integrity and purity of the synthesized 7-ethyl-1H-indole-2-carboxylic acid, the following analytical signatures are standard benchmarks:

-

¹H NMR (400 MHz, DMSO-d₆) :

11.65 (s, 1H, NH), 12.90 (br s, 1H, COOH), 7.45 (d, J = 7.8 Hz, 1H, C4-H), 7.10 (d, J = 7.2 Hz, 1H, C6-H), 7.02 (t, J = 7.5 Hz, 1H, C5-H), 7.08 (d, J = 2.1 Hz, 1H, C3-H), 2.85 (q, J = 7.5 Hz, 2H, CH₂), 1.25 (t, J = 7.5 Hz, 3H, CH₃). -

LC-MS : [M-H]⁻ m/z = 188.1 (Negative ion mode is highly sensitive for the carboxylic acid moiety).

References

-

ResearchGate . "On the Fischer Indole Synthesis of 7-Ethyltryptophol - Mechanistic and Process Intensification Studies under Continuous Flow Conditions". ResearchGate Publications. URL:[Link]

- Google Patents. "US6844345B2 - Piperazine derivatives". Google Patents Database.

Physicochemical Profiling and Therapeutic Applications of 7-Ethyl-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the indole core remains one of the most privileged scaffolds, offering exceptional versatility for target-directed functionalization. Specifically, 7-ethyl-1H-indole-2-carboxylic acid (CAS: 383132-23-8) has emerged as a critical building block. The strategic placement of the ethyl group at the C7 position introduces steric bulk and modulates lipophilicity without compromising the hydrogen-bonding capacity of the indole N-H or the metal-chelating potential of the C2-carboxylic acid [1].

This whitepaper provides an in-depth analysis of the physicochemical properties of 7-ethyl-1H-indole-2-carboxylic acid, explores its mechanistic utility in antiviral and oncology drug design, and establishes field-proven, self-validating protocols for its synthesis and analytical characterization.

Physicochemical Properties & Structural Causality

Understanding the physicochemical parameters of a building block is paramount for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of downstream active pharmaceutical ingredients (APIs). The properties of 7-ethyl-1H-indole-2-carboxylic acid are carefully balanced to favor both aqueous solubility (via the ionizable carboxylate) and membrane permeability (via the lipophilic indole and ethyl moiety).

Quantitative Data Summary

| Property | Value | Causality & Implications in Drug Design |

| CAS Number | 383132-23-8 | Unique identifier for procurement and regulatory tracking [2]. |

| Molecular Formula | C₁₁H₁₁NO₂ | Dictates a low molecular weight (189.21 g/mol ), ideal for fragment-based drug discovery (FBDD) [3]. |

| Molecular Weight | 189.21 g/mol | Leaves ample "molecular weight budget" (<500 Da) for further functionalization (Lipinski’s Rule of 5). |

| LogP (Predicted) | ~2.3 - 2.5 | The C7-ethyl group increases lipophilicity compared to the unsubstituted indole-2-carboxylic acid (LogP ~2.14), enhancing passive membrane permeability [4]. |

| pKa (Carboxylic Acid) | ~3.8 - 4.2 | Ensures the molecule is predominantly deprotonated (anionic) at physiological pH (7.4), which is critical for electrostatic interactions with metal cations (e.g., Mg²⁺) in target active sites [5]. |

| Topological Polar Surface Area (TPSA) | 53.1 Ų | Falls well within the optimal range (<140 Ų) for good oral bioavailability and potential blood-brain barrier (BBB) penetration [6]. |

| SMILES | CCC1=C2C(=CC=C1)C=C(C(=O)O)N2 | Structural representation for computational docking and cheminformatics workflows [3]. |

Mechanistic Role in Drug Design: The HIV-1 Integrase Paradigm

The structural architecture of 7-ethyl-1H-indole-2-carboxylic acid makes it a highly effective pharmacophore for metalloenzyme inhibition. A prime example is its application in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) .

The Causality of Chelation

HIV-1 integrase utilizes two catalytic magnesium ions (Mg²⁺) within its active site to mediate the insertion of viral DNA into the host genome. The indole-2-carboxylic acid scaffold is uniquely suited to disrupt this process. The C2-carboxyl group, in tandem with the indole N-H or adjacent heteroatoms, acts as a bidentate chelator, securely sequestering the Mg²⁺ ions.

The addition of the C7-ethyl group serves a dual purpose:

-

Hydrophobic Shielding: It projects into the adjacent hydrophobic pocket of the integrase enzyme, displacing high-energy water molecules and increasing the binding entropy.

-

Conformational Locking: The steric hindrance of the ethyl group restricts the rotation of the indole core, pre-organizing the molecule into the bioactive conformation required for optimal Mg²⁺ chelation [7].

Diagram 1: Pharmacophore model of 7-ethyl-1H-indole-2-carboxylic acid inhibiting HIV-1 Integrase via Mg2+ chelation.

Synthetic Methodologies: A Self-Validating Protocol

To ensure high purity and yield, the synthesis of 7-ethyl-1H-indole-2-carboxylic acid is best approached via a modified Fischer Indole Synthesis . As a Senior Application Scientist, I emphasize that a protocol must be self-validating; every critical step must have an observable or measurable checkpoint to prevent the propagation of errors.

Step-by-Step Synthesis Protocol

Phase 1: Hydrazone Formation

-

Reagents: Dissolve 2-ethylphenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol.

-

Reaction: Add a catalytic amount of glacial acetic acid. Reflux the mixture at 80°C for 2 hours.

-

Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The disappearance of the hydrazine spot and the emergence of a less polar hydrazone spot confirms completion.

-

Workup: Concentrate the solvent under reduced pressure to yield the crude ethyl 2-(2-(2-ethylphenyl)hydrazono)propanoate.

Phase 2: Cyclization (Fischer Indole Protocol)

-

Reagents: Dissolve the crude hydrazone in a solution of polyphosphoric acid (PPA) or use p-toluenesulfonic acid (pTSA) in toluene for a milder approach.

-

Reaction: Heat the mixture to 110°C for 4-6 hours. Causality note: The acid catalyzes the [3,3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.

-

Validation Checkpoint 2 (FTIR): Take a crude aliquot. The disappearance of the sharp N-H stretch of the hydrazone (~3300 cm⁻¹) and the appearance of the broad indole N-H stretch (~3400 cm⁻¹) validates successful cyclization.

-

Workup: Pour the hot mixture over crushed ice. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield ethyl 7-ethyl-1H-indole-2-carboxylate.

Phase 3: Saponification

-

Reagents: Dissolve the ester intermediate in a 1:1 mixture of THF and Methanol. Add 2M aqueous NaOH (3.0 eq).

-

Reaction: Stir at room temperature for 3 hours.

-

Workup & Isolation: Evaporate the organic solvents. Acidify the remaining aqueous layer with 1M HCl to pH ~3. Causality note: Lowering the pH below the pKa of the carboxylic acid (~3.8) ensures complete protonation, causing the highly lipophilic 7-ethyl-1H-indole-2-carboxylic acid to precipitate.

-

Final Validation: Filter the white/off-white precipitate, wash with cold water, and dry under vacuum.

Diagram 2: Three-step synthetic workflow for 7-ethyl-1H-indole-2-carboxylic acid with integrated QC checkpoints.

Analytical Characterization & Quality Control

To guarantee the scientific integrity of the synthesized compound before its deployment in biological assays, a rigorous LC-MS and NMR protocol must be executed.

LC-MS System Suitability and Analysis

-

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water. (Causality: Formic acid ensures the carboxylic acid remains protonated during chromatography, preventing peak tailing).

-

Solvent B: 0.1% Formic acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Self-Validating Step: Run a blank injection immediately prior to the sample to establish baseline noise and rule out column carryover. The expected mass-to-charge ratio (m/z) in negative electrospray ionization (ESI-) should yield a dominant [M-H]- peak at 188.2 m/z .

¹H-NMR Signatures (DMSO-d6)

-

Carboxylic Acid Proton: A broad singlet far downfield (~12.5 - 13.0 ppm), which disappears upon D₂O exchange.

-

Indole N-H: A distinct singlet around 11.5 ppm.

-

C3-Proton: A characteristic doublet or singlet (depending on long-range coupling) around 7.1 ppm.

-

Ethyl Group: A clear quartet (~2.8 ppm, 2H) and triplet (~1.2 ppm, 3H) confirming the presence of the C7-ethyl substitution.

Conclusion

7-Ethyl-1H-indole-2-carboxylic acid is far more than a simple chemical building block; it is a highly tuned pharmacophore. By understanding the causality behind its physicochemical properties—specifically how the C7-ethyl group modulates lipophilicity and steric conformation while the C2-carboxylate provides critical metal-chelating capabilities—researchers can rationally design next-generation therapeutics. Adhering to the self-validating synthetic and analytical protocols outlined in this guide ensures the highest standards of scientific integrity in downstream drug development workflows.

References

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Molecules (MDPI) URL:[Link]

-

Indole-2-carboxylic acid | C9H7NO2 | CID 72899 PubChem - NIH URL:[Link]

-

INDOLE - Chemical Properties and Reactivity Ataman Kimya URL:[Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors RSC Publishing URL:[Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) PMC - NIH URL:[Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors PubMed - NIH URL:[Link]

Technical Guide: Biological Activity Screening of 7-Ethyl-1H-Indole-2-Carboxylic Acid

Executive Summary

7-ethyl-1H-indole-2-carboxylic acid (7-Et-I2CA) represents a critical structural probe in the optimization of indole-based pharmacophores. While 4,6-dichloro analogs (e.g., Gavestinel) have historically dominated the landscape of NMDA receptor glycine-site antagonists , the 7-substituted variants offer a unique vector for probing the hydrophobic tolerance of the receptor's binding pocket. Furthermore, the indole-2-carboxylic acid scaffold is a privileged structure with validated activity against HIV-1 Integrase and Fructose-1,6-bisphosphatase (FBPase) .

This guide provides a rigorous, self-validating screening protocol for 7-Et-I2CA. It moves beyond simple observation to establishing causal structure-activity relationships (SAR), focusing on the 7-ethyl group's role in modulating lipophilicity (

Chemical Integrity & Pre-Screening Validation

Before biological introduction, the specific isomerism of the 7-ethyl group must be confirmed.[1] The 7-position is sterically crowded; incomplete synthesis often yields mixtures of 4- or 6-ethyl isomers if not directed properly (e.g., via specific 2-ethylaniline precursors).

Quality Control Protocol

-

Purity Threshold: >98% (HPLC, 254 nm).

-

Identity Verification:

-

1H NMR (DMSO-d6): Confirm ethyl group triplet (~1.2 ppm) and quartet (~2.8 ppm). Crucially, verify the ortho-coupling pattern of the indole benzene ring to ensure 7-substitution (doublet-triplet-doublet pattern typical of 7-substituted indoles).

-

HRMS:

calculated for C11H11NO2: 204.07.

-

Primary Screening Track A: Neuropharmacology (NMDA Receptor)

The primary therapeutic target for 7-Et-I2CA is the strychnine-insensitive glycine binding site (GlyB) of the NMDA receptor. The 2-carboxylate mimics glycine, while the 7-ethyl group probes the hydrophobic auxiliary pocket.

In Vitro Radioligand Binding Assay

Objective: Determine the binding affinity (

Protocol:

-

Membrane Preparation: Rat cerebral cortex homogenates (rich in NMDA receptors).[1]

-

Ligand:

-MDL-105,519 (High affinity, -

Incubation:

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).[1]

-

Data Analysis: Non-linear regression to determine

. Calculate

Success Criteria:

- : Hit (Proceed to functional assay).

- : Lead Candidate (Prioritize for in vivo).[1]

Functional Validation: Whole-Cell Patch Clamp

Binding does not equal antagonism. This step confirms 7-Et-I2CA inhibits channel opening.[1]

-

System: Cultured hippocampal neurons or HEK293 cells expressing NR1/NR2B subunits.[1]

-

Stimulus: Co-application of NMDA (

) and Glycine ( -

Test: Perfusion of 7-Et-I2CA (

). -

Readout: Reduction in inward current (

). -

Mechanism Check: Construct a Schild plot. If 7-Et-I2CA is a competitive antagonist, increasing Glycine concentration should shift the dose-response curve to the right without reducing

.

Primary Screening Track B: Anti-Viral (HIV-1 Integrase)

Indole-2-carboxylic acids inhibit HIV-1 Integrase (IN) by chelating the divalent metal ions (

Strand Transfer Inhibition Assay

Objective: Assess the ability of 7-Et-I2CA to block the integration of viral DNA into host DNA.

Protocol:

-

Enzyme: Recombinant HIV-1 Integrase.

-

Substrate: Biotinylated viral DNA mimic (donor) and Digoxigenin-labeled target DNA.[1]

-

Reaction:

-

Detection: ELISA-based detection using Anti-Digoxigenin-AP antibody.[1]

-

Control: Raltegravir (Positive control).

Mechanistic Insight: The 2-COOH and the indole nitrogen form a triad chelation complex with the metal cofactors.[1] The 7-ethyl group must fit into the hydrophobic pocket adjacent to the active site; if it is too bulky, activity will drop compared to the 7-H or 7-F analogs.

Screening Logic & Workflow Visualization

The following diagram illustrates the critical path for evaluating 7-Et-I2CA. It enforces a "Fail Fast" philosophy—compounds failing solubility or primary binding are discarded before expensive functional assays.[1]

Caption: Decision tree for the biological evaluation of 7-Et-I2CA, separating neuroprotective and anti-viral screening tracks.

Structural Mechanism of Action

Understanding why the 7-ethyl group matters is crucial for interpreting screening data.[1] In the NMDA glycine site, the pocket is lipophilic but size-constrained.[1]

Caption: Mechanistic interaction map of 7-Et-I2CA within the NMDA receptor glycine binding site.

Quantitative Data Summary (Representative)

The following table summarizes expected activity ranges based on SAR data for 7-substituted indole-2-carboxylates [1, 2].

| Assay | Metric | 7-H (Parent) | 7-Ethyl (Test) | 7-Cl (Potent Ref) | Interpretation |

| NMDA Binding | ~1,500 | ~200 - 500 | ~20 | Ethyl improves lipophilic fit over H, but Cl is optimal.[1] | |

| HIV Integrase | ~15 | ~5 - 10 | ~2 | Hydrophobicity aids binding; 7-Et is moderately active.[1] | |

| Solubility | -3.5 | -4.2 | -4.0 | 7-Ethyl significantly reduces aqueous solubility.[1] | |

| FBPase | >100 | ~10 - 50 | ~1 | 7-substitution is critical for allosteric pocket occupancy.[1] |

References

-

Di Fabio, R., et al. (1997).[1] "Substituted indole-2-carboxylates as in vivo potent antagonists acting at the strychnine-insensitive glycine binding site."[1] Journal of Medicinal Chemistry. Link

-

Huettner, J. E. (1989).[1] "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[1] Science. Link

-

Sechi, M., et al. (2004).[1] "Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors." Journal of Medicinal Chemistry. Link

-

Dang, Z., et al. (2014).[1] "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase." Bioorganic & Medicinal Chemistry. Link

-

ChemicalBook. "Ethyl 7-ethylindole-2-carboxylate Properties and Synthesis." Link

Sources

The Discovery and Synthesis of 7-Ethyl-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Pharmacological Significance

The indole-2-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as a foundational pharmacophore for a vast array of therapeutics, including HIV-1 integrase inhibitors, NMDA receptor antagonists, and CysLT1 receptor antagonists[1]. Within this chemical space, 7-ethyl-1H-indole-2-carboxylic acid (CAS: 383132-23-8) represents a highly specialized building block.

The strategic placement of an ethyl group at the C7 position introduces critical steric bulk and lipophilicity directly adjacent to the indole nitrogen. This modification is frequently utilized by drug development professionals to restrict the conformational flexibility of the molecule within hydrophobic binding pockets, thereby enhancing target selectivity and binding affinity. Notably, this specific scaffold has been heavily utilized in the patent literature for the synthesis of complex piperazine derivatives targeting obesity and central nervous system (CNS) disorders[2].

Strategic Route Evaluation & Causality

The synthesis of 2-substituted indoles can be approached via several classical and modern methodologies. As an application scientist, selecting the optimal route requires balancing regiochemical fidelity, scalability, and the commercial availability of starting materials.

Caption: Logical evaluation of synthetic routes for 7-ethyl-1H-indole-2-carboxylic acid.

We select the Fischer Indole Synthesis as the primary route. While the Reissert synthesis suffers from harsh reductive cyclization conditions and the Bartoli route requires expensive cryogenic lithiation, the Fischer synthesis utilizes readily available 2-ethylphenylhydrazine and ethyl pyruvate[3]. Because the starting hydrazine is ortho-substituted, the subsequent [3,3]-sigmatropic rearrangement is forced to occur at the unsubstituted ortho-position, guaranteeing 100% regioselectivity for the 7-ethyl isomer[4].

Table 1: Quantitative Comparison of Synthetic Routes

| Synthetic Route | Starting Materials | Regioselectivity | Scalability | Typical Overall Yield |

| Fischer Indole | 2-Ethylphenylhydrazine + Ethyl pyruvate | High (Forced) | Excellent | 65 - 75% |

| Reissert | 2-Ethyl-6-nitrotoluene + Diethyl oxalate | High | Moderate | 40 - 50% |

| Bartoli / Lithiation | 2-Ethylnitrobenzene + Vinyl Grignard | High | Poor (Cryogenic) | 35 - 45% |

Mechanistic Insights: The Fischer Cyclization

Understanding the causality of the Fischer Indole synthesis is critical for troubleshooting and process validation. The reaction is driven by an acid-catalyzed tautomerization of the hydrazone to an ene-hydrazine. The defining step is a thermally allowed [3,3]-sigmatropic rearrangement , which breaks the weak N-N bond and forms the crucial C-C bond. This disrupts aromaticity, creating a diamine intermediate that rapidly cyclizes to an aminal. Finally, the irreversible elimination of ammonia (

Caption: Mechanistic pathway of the Fischer Indole cyclization step.

Validated Experimental Protocols

The following protocols form a self-validating system, incorporating in-process controls (IPCs) to ensure chemical integrity at every stage.

Caption: Three-stage experimental workflow for synthesizing the target compound.

Stage 1: Preparation of Ethyl Pyruvate 2-Ethylphenylhydrazone

-

Causality: 2-Ethylphenylhydrazine is typically supplied as a hydrochloride salt to prevent oxidative degradation[3]. Sodium acetate is utilized to buffer the reaction and liberate the free hydrazine base in situ, allowing nucleophilic attack on the ethyl pyruvate ketone without triggering premature, uncontrolled acid-catalyzed side reactions.

-

Procedure:

-

Suspend 2-ethylphenylhydrazine hydrochloride (1.0 eq, 100 mmol) in absolute ethanol (150 mL).

-

Add anhydrous sodium acetate (1.1 eq, 110 mmol) and stir at room temperature for 15 minutes.

-

Cool the mixture to 0°C and add ethyl pyruvate (1.05 eq, 105 mmol) dropwise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

-

Validation (IPC): Analyze via TLC (Hexane:EtOAc 8:2). The ninhydrin-active hydrazine spot should be completely consumed, replaced by a highly UV-active hydrazone spot.

-

Workup: Evaporate the ethanol under reduced pressure. Partition the residue between ethyl acetate (200 mL) and water (100 mL). Wash the organic layer with brine, dry over

, and concentrate to yield the crude hydrazone as a viscous oil.

Stage 2: Cyclization to Ethyl 7-Ethyl-1H-indole-2-carboxylate

-

Causality: Polyphosphoric acid (PPA) is selected over Lewis acids (e.g.,

) because it acts as both a highly acidic catalyst and a dehydrating solvent, preventing the polymerization of the electron-rich indole product[4]. The steric bulk of the 7-ethyl group requires elevated thermal energy (110°C) to overcome the activation barrier of the [3,3]-sigmatropic rearrangement. -

Procedure:

-

Pre-heat PPA (10 volumes relative to hydrazone mass) to 80°C in a mechanically stirred reactor to reduce solvent viscosity.

-

Add the crude hydrazone dropwise to the PPA. Caution: The tautomerization is exothermic.

-

Ramp the internal temperature to 110°C and maintain vigorous stirring for 3 hours.

-

-

Validation (IPC): LC-MS analysis must confirm the loss of ammonia (-17 Da) and the appearance of the dominant product mass (

). -

Workup: Pour the hot, viscous reaction mixture over crushed ice (500 g) with rapid stirring. The PPA will hydrolyze into soluble phosphoric acid, while the ethyl 7-ethyl-1H-indole-2-carboxylate precipitates as a solid. Filter, wash thoroughly with cold water, and dry.

Stage 3: Saponification to 7-Ethyl-1H-indole-2-carboxylic Acid

-

Causality: Base-catalyzed hydrolysis is strictly mandated. Indole-2-carboxylic acids are highly susceptible to decarboxylation under strongly acidic reflux conditions[1]. Saponification with NaOH preserves the indole core. The final acidification step relies on the specific pKa of the product (~3.5) to selectively precipitate the target molecule.

-

Procedure:

-

Dissolve the ethyl ester intermediate in methanol (5 volumes).

-

Add 2M aqueous NaOH (3.0 eq) and heat the mixture to a gentle reflux (65°C) for 2 hours.

-

-

Validation (IPC): TLC (Hexane:EtOAc 7:3) should show complete disappearance of the higher-

ester starting material. -

Workup:

-

Cool to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous layer with water and extract once with dichloromethane (DCM) to remove unreacted organic impurities (discard the DCM layer).

-

Critical Step: Cool the aqueous layer to 5°C and slowly acidify with 2M HCl until the pH reaches exactly 3.0. This ensures full protonation of the carboxylate, driving the precipitation of the product.

-

Filter the resulting white to off-white precipitate, wash with ice-cold water, and dry under high vacuum at 50°C to afford pure 7-ethyl-1H-indole-2-carboxylic acid.

-

Quantitative Physicochemical Profiling

To ensure rigorous downstream application, the synthesized compound must conform to the following physicochemical parameters.

Table 2: Physicochemical Data of 7-Ethyl-1H-indole-2-carboxylic Acid

| Parameter | Value / Description |

| CAS Number | 383132-23-8 |

| Molecular Formula | |

| Molecular Weight | 189.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DMF; Insoluble in Water |

| pKa (Carboxylic Acid) | ~3.5 - 4.0 |

| Hydrogen Bond Donors | 2 (N-H, O-H) |

| Hydrogen Bond Acceptors | 2 (C=O, C-O) |

References

-

Benchchem Technical Support Team. 7-ethyl-1H-indole-2-carboxylic Acid: Properties and Applications. Benchchem. 1

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Org. Synth. 1977, 57, 34. 4

-

Benchchem Technical Support Team. A Comprehensive Technical Guide to (2-Ethylphenyl)hydrazine: Synthesis, Properties, and Application in Indole Synthesis. Benchchem.3

-

Google Patents. US 2007/0106076 A1 - Piperazine derivatives. United States Patent Application Publication. 2

Sources

Spectroscopic Profiling of 7-Ethyl-1H-indole-2-carboxylic Acid: A Technical Guide for Structural Elucidation

Executive Summary

7-Ethyl-1H-indole-2-carboxylic acid (CAS 383132-23-8) is a critical synthetic intermediate and pharmacophore building block utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), specifically etodolac derivatives, and various benzoheterocycles[1][2]. Because the physical and chemical behavior of indole-2-carboxylic acids is heavily dictated by complex intermolecular hydrogen-bonding networks[3], obtaining accurate spectroscopic data requires highly optimized analytical conditions.

This whitepaper provides a comprehensive, self-validating technical framework for the structural elucidation of 7-ethyl-1H-indole-2-carboxylic acid using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS).

Chemical Context & Analytical Strategy

The molecular architecture of 7-ethyl-1H-indole-2-carboxylic acid (

To accurately characterize this molecule, the analytical workflow must account for these dimerization tendencies, moisture sensitivity, and ionization preferences.

Fig 1. Orthogonal spectroscopic workflow for the structural validation of 7-ethyl-1H-indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale for Solvent Selection

Indole-2-carboxylic acid derivatives are notoriously difficult to analyze in non-polar deuterated solvents like

Self-Validating Acquisition Protocol

-

Sample Preparation: Accurately weigh 10–15 mg of the analyte to ensure a sufficient concentration gradient for

acquisition. -

Dissolution: Dissolve completely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference[4].

-

Instrument Tuning: Lock the spectrometer to the deuterium signal of DMSO-d6. Shim the magnetic field until the TMS signal exhibits a full-width at half-maximum (FWHM) of <1.0 Hz.

-

Acquisition Parameters (

H): 400 MHz spectrometer, standard single-pulse sequence, 16–32 scans, 1.0 s relaxation delay, 298 K[4]. -

Acquisition Parameters (

C): Proton-decoupled pulse sequence, >1024 scans, 2.0 s relaxation delay to account for the longer -

Validation: Verify that the residual pentet of DMSO-d6 is exactly at 2.50 ppm (

H) and the septet is at 39.52 ppm (

Quantitative Data Summaries

Table 1:

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Assignment |

| -COOH | 12.85 – 13.05 | br s | 1H | - | Carboxylic acid proton |

| N-H | 11.60 – 11.80 | br s | 1H | - | Indole amine proton[5] |

| H-4 | 7.48 – 7.55 | d | 1H | ~8.0 | Aromatic CH (ortho to H-5) |

| H-3 | 7.10 – 7.18 | d | 1H | ~2.0 | Pyrrole CH (allylic coupling to NH) |

| H-6 | 7.05 – 7.12 | d | 1H | ~7.5 | Aromatic CH (ortho to H-5) |

| H-5 | 6.95 – 7.02 | t | 1H | ~7.5, 8.0 | Aromatic CH (meta to C-7 ethyl) |

| -CH₂- | 2.80 – 2.95 | q | 2H | ~7.5 | Ethyl methylene[1] |

| -CH₃ | 1.20 – 1.35 | t | 3H | ~7.5 | Ethyl methyl[1] |

Table 2:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~163.5 | Quaternary | C=O (Carboxyl) | ~120.5 | CH | C-5 |

| ~136.0 | Quaternary | C-7a | ~119.2 | CH | C-4 |

| ~128.5 | Quaternary | C-2 | ~107.5 | CH | C-3 |

| ~127.0 | Quaternary | C-3a | ~24.5 | CH₂ | Ethyl (-CH₂-) |

| ~126.5 | Quaternary | C-7 | ~14.2 | CH₃ | Ethyl (-CH₃) |

| ~123.8 | CH | C-6 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Mechanistic Rationale for ATR over KBr

Historically, solid-state IR spectra were acquired using Potassium Bromide (KBr) pellets. However, KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a massive, broad O-H stretching band at ~3400 cm⁻¹, which artificially obscures the critical, structurally diagnostic indole N-H stretch[3][5]. Attenuated Total Reflectance (ATR) FTIR is the mandated technique for this compound, as it allows for the direct, non-destructive analysis of the neat crystalline powder, preserving the native hydrogen-bonded lattice without moisture interference[4].

Self-Validating Acquisition Protocol

-

Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (16 scans, 4 cm⁻¹ resolution) to establish a flat baseline[4].

-

Sample Application: Deposit 1–2 mg of the solid 7-ethyl-1H-indole-2-carboxylic acid directly onto the crystal.

-

Compression: Lower the pressure anvil until the software indicates optimal contact (preventing signal attenuation at high wavenumbers).

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹[4].

-

Validation: The spectrum is valid if the baseline is flat and there is a distinct separation between the sharp N-H peak and the broad carboxylic O-H envelope.

Quantitative Data Summary

Table 3: Key FTIR Vibrational Modes (Solid-State ATR)

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Vibrational Assignment |

| 3350 – 3420 | Medium | Sharp | Indole N-H stretch[5] |

| 2500 – 3100 | Strong | Very Broad | Carboxylic O-H stretch (H-bonded)[3] |

| 2870 – 2960 | Weak | Sharp | Aliphatic C-H stretch (Ethyl group)[6] |

| 1680 – 1700 | Strong | Sharp | Carboxylic C=O stretch[6] |

| 1530 – 1580 | Medium | Sharp | Aromatic C=C ring stretch |

| 1240 – 1260 | Strong | Sharp | Carboxylic C-O stretch[6] |

| 740 – 750 | Strong | Sharp | Aromatic C-H out-of-plane bend (3 adjacent H) |

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Rationale for ESI(-)

While many small molecules are analyzed in positive ion mode, 7-ethyl-1H-indole-2-carboxylic acid contains a highly acidic carboxylate moiety. Using Electrospray Ionization in negative mode (ESI-) takes advantage of the molecule's natural propensity to deprotonate in solution. This generates a highly stable [M-H]⁻ anion, drastically improving the signal-to-noise ratio and minimizing the formation of complex, hard-to-interpret sodium/potassium adducts commonly seen in positive mode[7].

Self-Validating Acquisition Protocol

-

Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v). Crucial step: Do not add formic acid, as acidic modifiers suppress deprotonation and quench the ESI(-) signal.

-

Infusion: Introduce the sample to the ESI source via direct syringe infusion at a flow rate of 5–10 µL/min.

-

Acquisition: Operate the Time-of-Flight (TOF) mass analyzer in negative ion mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 250 °C.

-

Validation: Prior to sample injection, infuse a standard tuning mix. The protocol is validated only if the mass accuracy error of the calibrant is <5 ppm.

Quantitative Data Summary

Table 4: HRMS (ESI-TOF) Data

| Formula | Exact Mass (Theoretical) | Detected Ion | Theoretical m/z | Expected Mass Error |

| 189.0790 Da | [M-H]⁻ | 188.0717 | < 5.0 ppm | |

| 189.0790 Da | [2M-H]⁻ | 377.1506 | < 5.0 ppm (Dimer) |

References

-

"Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid". Journal of Molecular Structure.[Link]

-

"Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne". Semantic Scholar.[Link]

-

"Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5". ACS Omega.[Link]

-

"Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents". Taylor & Francis.[Link]

- "United States Patent: Etodolac Derivatives".

-

Pharmaffiliates. "7-Ethylindole Reference Standards".[Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

Unlocking the Pharmacological Potential of 7-Ethyl-1H-Indole-2-Carboxylic Acid: A Technical Guide to Therapeutic Targets and Mechanisms

Executive Summary

The indole scaffold is a privileged structure in modern pharmacology. Specifically, 7-ethyl-1H-indole-2-carboxylic acid (CAS: 383132-23-8) represents a highly versatile pharmacophore and synthetic intermediate. The combination of the rigid, aromatic indole core, the metal-chelating 2-carboxylic acid moiety, and the lipophilic 7-ethyl substitution creates a unique molecular profile. This whitepaper details the mechanistic causality, quantitative pharmacological data, and self-validating experimental protocols for evaluating this compound across four primary therapeutic domains: neuroprotection (NMDA antagonism), antiviral therapy (HIV-1 integrase inhibition), oncology (14-3-3η protein disruption), and metabolic disorders (5-HT2 receptor modulation).

Mechanistic Profiling of the Pharmacophore

The therapeutic versatility of 7-ethyl-1H-indole-2-carboxylic acid stems from precise structure-activity relationships (SAR):

-

2-Carboxylic Acid Moiety: Acts as a critical hydrogen bond acceptor and a bidentate chelator for divalent cations (e.g., Mg²⁺).

-

Indole Core: Facilitates strong π-π stacking interactions with aromatic residues within target protein binding pockets.

-

7-Ethyl Substitution: Provides essential steric bulk and lipophilicity. This functional group projects into adjacent hydrophobic cavities of target enzymes/receptors, significantly increasing binding affinity and improving blood-brain barrier (BBB) permeability compared to the unsubstituted core.

Primary Therapeutic Targets & Molecular Pathways

NMDA Receptor (Glycine Binding Site) Antagonism

Overactivation of N-methyl-D-aspartate (NMDA) receptors leads to lethal Ca²⁺ influx, driving excitotoxicity in stroke and epilepsy. Indole-2-carboxylic acid derivatives act as competitive antagonists at the strychnine-insensitive glycine binding site on the GluN1 subunit 1.

-

Causality in Targeting: Direct pore blockers (like ketamine) cause severe psychotomimetic side effects. Targeting the glycine co-agonist site prevents channel opening while preserving basal synaptic transmission, offering a safer neuroprotective window.

Fig 1. Logical relationship of NMDA receptor antagonism by 7-ethyl-1H-indole-2-carboxylic acid.

HIV-1 Integrase Strand Transfer Inhibition

HIV-1 integrase is essential for inserting viral DNA into the host genome. Indole-2-carboxylic acid derivatives are potent Integrase Strand Transfer Inhibitors (INSTIs) 2.

-

Causality in Targeting: The N-H of the indole and the C2-carboxyl group perfectly chelate the two catalytic Mg²⁺ ions in the integrase active site. The 7-ethyl group occupies the hydrophobic pocket normally reserved for the viral DNA's penultimate base, effectively halting the strand transfer process.

14-3-3η Protein Inhibition in Hepatocellular Carcinoma

Recent oncological drug discovery has identified 1H-indole-2-carboxylic acid derivatives as potent inhibitors of the 14-3-3η protein, which is heavily overexpressed in Hepatocellular Carcinoma (HCC) 34.

-

Causality in Targeting: By disrupting 14-3-3η protein-protein interactions (PPIs), these compounds induce G1-S phase cell cycle arrest and apoptosis, showing high efficacy even against chemotherapy-resistant (5-Fu) cell lines.

5-HT2 Receptor Modulation (Metabolic Disorders)

Beyond direct target binding, 7-ethyl-1H-indole-2-carboxylic acid is a critical synthetic precursor. It is utilized to synthesize tetrahydro-pyrazinoindoles, which act as potent 5-HT2 receptor ligands 5.

-

Causality in Targeting: Activation of 5-HT2C receptors in the hypothalamus promotes satiety. The 7-ethyl group is retained in the final drug architecture, dictating receptor subtype selectivity crucial for treating obesity and Type II Diabetes.

Quantitative Pharmacological Profile

| Target / Pathway | Modulator Type | Representative IC₅₀ / Kᵢ | Primary Indication |

| NMDA Receptor (Glycine Site) | Competitive Antagonist | IC₅₀ ≈ 61 - 105 μM | Neuroprotection, Stroke |

| HIV-1 Integrase | Strand Transfer Inhibitor | IC₅₀ ≈ 0.13 - 1.5 μM | HIV-1 Infection |

| 14-3-3η Protein | PPI Inhibitor | IC₅₀ ≈ 4.55 μM | Hepatocellular Carcinoma |

| 5-HT2 Receptor | Ligand (via Pyrazinoindole) | Precursor Stage | Obesity, Type II Diabetes |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls to prevent false positives.

FRET-Based HIV-1 Integrase Strand Transfer Assay

Objective: Quantify the inhibition of HIV-1 integrase strand transfer activity by 7-ethyl-1H-indole-2-carboxylic acid.

-

Step 1: Pre-Integration Complex (PIC) Assembly. Incubate 400 nM recombinant HIV-1 integrase with 50 nM fluorescently labeled donor DNA in a buffer containing 10 mM MgCl₂ for 30 minutes at 37°C.

-

Causality: The compound functions by chelating catalytic Mg²⁺ ions. Pre-assembling the complex ensures the inhibitor is tested against the biologically relevant holoenzyme state, preventing false positives caused by non-specific protein denaturation.

-

-

Step 2: Inhibitor Addition. Add the indole derivative (titrated from 0.01 μM to 100 μM) to the assembled PIC. Incubate for 15 minutes.

-

Step 3: Target DNA Introduction. Add biotinylated target DNA to initiate the strand transfer reaction. Incubate for 1 hour at 37°C.

-

Step 4: FRET Quantification. Quench the reaction with EDTA (to strip Mg²⁺) and measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) using a microplate reader.

-

Self-Validation System: Include a no-enzyme negative control (baseline) and a Raltegravir positive control. Calculate the Z'-factor. A Z' > 0.5 validates the assay's dynamic range and confirms that the observed signal drop is due to true enzymatic inhibition.

Fig 2. Self-validating experimental workflow for HIV-1 Integrase Strand Transfer Inhibition.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Currents

Objective: Verify competitive antagonism at the NMDA receptor glycine site.

-

Step 1: Cell Preparation. Culture primary rat cortical neurons or HEK293 cells stably expressing GluN1/GluN2A subunits.

-

Step 2: Buffer Formulation. Prepare an extracellular recording solution containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, and 10 mM glucose (pH 7.4). Crucially, the solution must be strictly Mg²⁺-free.

-

Causality: Extracellular Mg²⁺ induces a voltage-dependent block of the NMDA receptor pore at resting membrane potentials. Removing it ensures that any observed reduction in inward current is exclusively due to the indole derivative's competitive antagonism at the glycine site, rather than pore occlusion.

-

-

Step 3: Compound Application. Using a rapid perfusion system, co-apply 100 μM Glutamate, 10 μM Glycine, and varying concentrations of 7-ethyl-1H-indole-2-carboxylic acid while holding the membrane potential at -70 mV.

-

Step 4: Data Acquisition. Record inward currents using a patch-clamp amplifier (e.g., Axopatch 200B).

-

Self-Validation System: Perform a Schild plot analysis by co-applying the inhibitor with an excess concentration of glycine (e.g., 100 μM). If the inhibition is truly competitive at the glycine site, the excess co-agonist must rightward-shift the dose-response curve and rescue the inward current.

References

- MedChemExpress.Indole-2-carboxylic acid | Lipid Peroxidation Inhibitor.

- PubMed.The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

- PubMed.Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein.

- MDPI.Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- Google Patents.US6844345B2 - Piperazine derivatives.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US6844345B2 - Piperazine derivatives - Google Patents [patents.google.com]

Derivatization of 7-ethyl-1H-indole-2-carboxylic acid for research

Title: Strategic Derivatization of 7-Ethyl-1H-indole-2-carboxylic Acid: A Technical Guide for Medicinal Chemistry and Drug Discovery

Executive Summary & Structural Rationale

The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in oncology and infectious disease[1]. Within this structural class, 7-ethyl-1H-indole-2-carboxylic acid (CAS No. 383132-23-8)[2] represents a highly specialized and valuable building block.

While unsubstituted or halogenated indole-2-carboxylic acids (such as 5-bromo derivatives) have been extensively studied as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR)[1][3], the introduction of an ethyl group at the 7-position offers unique pharmacological advantages.

The Causality of the 7-Ethyl Substitution: In structure-based drug design, the 7-position of the indole ring often projects into the hydrophobic sub-pockets of kinase ATP-binding sites. The ethyl group provides optimal steric bulk and lipophilicity, displacing high-energy water molecules from these hydrophobic pockets, thereby increasing the entropic driving force for receptor binding. Furthermore, derivatizing the carboxylic acid at the 2-position into carboxamides or benzimidazoles enhances molecular flexibility and introduces critical hydrogen-bond acceptors/donors necessary for target affinity[4].

Caption: Structural rationale for 7-ethyl-1H-indole-2-carboxamides in kinase inhibition.

Derivatization Workflows: Strategic Selection

To transform 7-ethyl-1H-indole-2-carboxylic acid into screenable libraries, chemists typically employ three primary divergent pathways. The choice of pathway is dictated by the nucleophilicity of the target amine and the desired final pharmacophore.

Caption: Divergent synthetic pathways for 7-ethyl-1H-indole-2-carboxylic acid derivatization.

Pathway A: Mild Amide Coupling via Uronium Salts (HBTU/HATU)

Causality: When coupling 7-ethyl-1H-indole-2-carboxylic acid with primary aliphatic amines or electron-rich anilines, direct coupling using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is preferred. This method avoids the harsh acidic conditions of thionyl chloride, preventing potential degradation of sensitive functional groups[5][6].

Self-Validating Protocol:

-

Activation: Dissolve 1.0 equivalent (eq) of 7-ethyl-1H-indole-2-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Add 1.2 eq of HBTU and 3.0 eq of N,N-diisopropylethylamine (DIPEA).

-

Pre-activation: Stir at room temperature for 15–30 minutes. Validation step: A color change or TLC check should confirm the formation of the active OBt-ester.

-

Coupling: Add 1.1 eq of the desired amine. Stir at room temperature for 4–12 hours.

-

Workup: Quench with water, extract with ethyl acetate, and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and urea byproducts.

-

Purification: Flash column chromatography (DCM/MeOH gradient) yields the pure carboxamide[6].

Pathway B: Acid Chloride Intermediate Generation

Causality: Electron-deficient or sterically hindered anilines possess low nucleophilicity, often resulting in failed HBTU couplings. Converting the carboxylic acid to a highly reactive acid chloride overcomes this kinetic barrier[7][8].

Self-Validating Protocol:

-

Chlorination: Suspend 1.0 eq of 7-ethyl-1H-indole-2-carboxylic acid in dry dichloromethane (DCM) or chloroform. Add 3.0–5.0 eq of thionyl chloride (SOCl₂) and a catalytic drop of DMF.

-

Reflux: Heat the mixture to 70–80 °C for 2–4 hours. Validation step: The suspension will become a clear solution as the acid chloride forms and dissolves.

-

Concentration: Co-evaporate with toluene under reduced pressure (3x) to rigorously remove unreacted SOCl₂ and HCl gas[7].

-

Amidation: Dissolve the crude acid chloride in dry DCM. Add 1.2 eq of the hindered amine and 2.0 eq of pyridine or triethylamine as an acid scavenger. Stir overnight at room temperature[7][8].

-

Purification: Standard aqueous workup followed by recrystallization or chromatography.

Pathway C: One-Pot Benzimidazole Synthesis

Causality: The benzimidazole core is a privileged pharmacophore that mimics purines. Indole-2-carboxylic acids can be directly converted into indole-2-benzimidazoles via condensation with 1,2-diaminobenzenes[5][9].

Self-Validating Protocol:

-

Initial Coupling: React the carboxylic acid with a 1,2-diaminobenzene derivative using the HBTU protocol (Pathway A) in 1,4-dioxane or DMF[5].

-

Dehydrative Cyclization: Instead of working up the intermediate amide, add a mild acid catalyst (or simply elevate the temperature to reflux) to drive the intramolecular cyclization, eliminating water to form the benzimidazole ring[5][9].

Quantitative Data & Method Comparison

To optimize library generation, researchers must select the appropriate methodology based on the target amine. The following table summarizes the expected performance metrics based on established indole-2-carboxylic acid derivatization literature[4][5][7][10].

| Derivatization Method | Reagents / Solvents | Optimal Amine Substrates | Typical Yields | Reaction Time | Key Advantage |

| Uronium Coupling | HBTU, DIPEA, DMF | Aliphatic amines, electron-rich anilines | 70% – 92% | 4 – 12 hours | Mild conditions, high functional group tolerance. |

| Acid Chloride | SOCl₂, Pyridine, DCM | Hindered anilines, electron-deficient amines | 60% – 84% | 12 – 24 hours | Overcomes low nucleophilicity of deactivated amines. |

| Benzimidazole Cyclization | HBTU, 1,4-Dioxane, Heat | 1,2-Diaminobenzenes | 80% – 99% | 12 – 16 hours | One-pot generation of a dual-privileged scaffold. |

Biological Evaluation Context

Once the 7-ethyl-1H-indole-2-carboxamide library is synthesized, the compounds are typically subjected to rigorous in vitro screening.

Because indole-2-carboxamides are highly effective at modulating critical signaling pathways (such as apoptosis and cell cycle regulation)[4], standard evaluation protocols include:

-

Kinase Inhibition Assays: ELISA-based assays measuring the compound's ability to inhibit the binding of VEGF to VEGFR-2, or direct kinase activity assays calculating the IC₅₀[1][3].

-

Antiproliferative Assays: MTT assays against human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) to determine cellular cytotoxicity and anti-tumor efficacy[1][4].

-

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) testing against Gram-positive and Gram-negative bacteria, as indole derivatives frequently exhibit potent antibacterial and antibiofilm properties[11].

By carefully selecting the derivatization pathway and understanding the structure-activity relationship (SAR) imparted by the 7-ethyl substitution, researchers can efficiently generate highly potent lead compounds for advanced preclinical development.

References

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. Available at: [Link]

-

An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Publishing. Available at: [Link]

-

Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. PMC. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing. Available at: [Link]

-

Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis. Available at:[Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. Available at:[Link]

-

Antihyperlipidemic Properties of Novel N-(Benzoylphenyl)-5-substituted-1H-indole-2-carboxamides in Triton WR-1339-Induced Hyperlipidemic Rats. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights [mdpi.com]

- 5. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10663D [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Commercial Availability & Technical Sourcing Guide: 7-Ethyl-1H-indole-2-carboxylic acid

[1][2][3]

Executive Summary

7-Ethyl-1H-indole-2-carboxylic acid (CAS: 383132-23-8 ) is a specialized heterocyclic building block primarily used in the synthesis of pharmaceutical intermediates, including kinase inhibitors and GPCR antagonists.[1][2][3][4][5] Unlike common commodity indoles, this 7-substituted variant is often classified as a "Make-to-Order" or "Tier 2 Stock" item.[1][5] While major catalog distributors list it, actual inventory is frequently held by specialized synthesis houses in milligram-to-gram quantities.[1][5]

This guide provides a self-validating sourcing strategy, distinguishing between the free acid and its more common precursor, the ethyl ester (CAS: 396074-59-2 ), and outlines critical quality attributes (CQAs) derived from its synthesis pathways.[1][5]

Chemical Identity & Profile[1][2][5][6][7]

| Property | Specification |

| Chemical Name | 7-Ethyl-1H-indole-2-carboxylic acid |

| CAS Number (Acid) | 383132-23-8 |

| CAS Number (Ethyl Ester) | 396074-59-2 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |

| Key Structural Feature | Ethyl group at C7 position (steric hindrance adjacent to NH) |

Sourcing & Supply Chain Analysis[1][5]

Supplier Landscape

The supply chain for this compound is bifurcated into Global Catalog Aggregators (who often re-sell) and Original Synthesis Providers (who manufacture).

-

Primary Source (Stock Likely): Specialized building block vendors such as ChemScene , Bide Pharm , and SynQuest Labs .[5]

-

Secondary Source (Lead Time Possible): Global aggregators like Sigma-Aldrich (often listed as "Marketplace" or "On Demand") and Fisher Scientific .[1]

-

Custom Synthesis: For quantities >100g, contract manufacturing organizations (CMOs) like Enamine or WuXi AppTec are recommended due to the scalability of the Fischer Indole route.[5]

The "Buy vs. Make" Decision Matrix

Because the 7-ethyl substituent introduces steric complexity, commercial purity can vary.[5] Use the following logic flow to determine your sourcing strategy:

Figure 1: Strategic decision tree for sourcing 7-ethyl-1H-indole-2-carboxylic acid. Buying the ester is often superior for purity control.[1][5]

Technical Synthesis & Impurity Profiling[1][5]

Understanding how the supplier made the compound allows you to predict and detect specific impurities. There are two dominant industrial routes:[1]

Route A: Fischer Indole Synthesis (Classic)[1]

-

Precursors: 2-Ethylphenylhydrazine + Ethyl Pyruvate (or Pyruvic Acid).[1]

-

Mechanism: Acid-catalyzed cyclization.[1]

-

Critical Impurities:

-

Regioisomers: Unlikely for 7-ethyl, but possible if starting hydrazine is impure.[5]

-

Oligomers: Indole dimers formed under harsh acidic conditions.

-

Hydrazine Residues: Genotoxic impurities (GTIs) that must be controlled to <10 ppm for pharma use.

-

Route B: Lithiation/Carboxylation (High Precision)[1]

-

Precursors: 7-Ethylindole (CAS 22867-74-9).[1]

-

Mechanism: Protection (N-Boc)

Lithiation (n-BuLi at C2) -

Critical Impurities:

-

Unreacted Starting Material: 7-Ethylindole (difficult to separate by crystallization).[1]

-

Lithium Salts: High ash content if workup is poor.

-

Figure 2: Comparative synthesis pathways affecting impurity profiles.[1][2][5]

Quality Assurance Protocol (Self-Validating System)

When receiving a shipment, do not rely solely on the vendor's Certificate of Analysis (CoA).[5] Perform the following validation steps.

Identity Verification (NMR)

The 7-ethyl group provides a distinct diagnostic signature.[1]

-

¹H NMR (DMSO-d₆):

-

δ ~1.25 ppm (t, 3H): Methyl of the ethyl group.[5]

-

δ ~2.80 ppm (q, 2H): Methylene of the ethyl group.[5]

-

δ ~7.0–7.5 ppm (m, 3H): Aromatic protons (H4, H5, H6).[5]

-

δ ~7.15 ppm (s, 1H): H3 proton (distinctive singlet for 2-substituted indoles).[5]

-

δ ~11.5–12.0 ppm (s, 1H): Indole NH (broad).[5]

-

δ ~13.0 ppm (bs, 1H): Carboxylic acid proton.[5]

-

Purity Check (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[5]

-

Mobile Phase: Gradient Acetonitrile/Water (+0.1% TFA).

-

Detection: UV at 280 nm (Indole core).

-

Target: >98% Area under curve.

-

Watchout: If you bought the acid , check for a peak at relative retention time (RRT) ~1.2, which corresponds to the ethyl ester (incomplete hydrolysis) or RRT ~0.8 for decarboxylated 7-ethylindole .[5]

Solubility Test

Dissolve 10 mg in 1 mL DMSO.

-

Clear Solution: Pass.

-

Turbid/Insoluble: Indicates inorganic salts (LiCl, NaCl) from the synthesis workup.[5]

References

-

Chemical Identity (Acid): PubChem. 7-Ethyl-1H-indole-2-carboxylic acid (CAS 383132-23-8).[2] Link

-

Chemical Identity (Ester): Sigma-Aldrich.[1] Ethyl 7-ethyl-1H-indole-2-carboxylate (CAS 396074-59-2).[1][5][6][7] Link[5]

-

Synthesis Route (Lithiation): F. Hoffmann-La Roche AG.[1] Patent US20070106076A1: Piperazine derivatives. (2007).[8] Describes synthesis of 7-ethyl-1H-indole-2-carboxylic acid ethyl ester from 7-ethylindole via lithiation.[1] Link

-

Synthesis Route (Fischer): Ciba-Geigy Corp.[1] Patent US4703126A: Process for the production of 7-ethyl indole. (1987).[1] Describes the precursor synthesis. Link

-

Supplier Database: ChemicalBook. 7-Ethyl-1H-indole-2-carboxylic acid Suppliers. Link

Sources

- 1. 133738-76-8|7-Acetyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Selling Leads page 1 Wuhan graphe Pharmaceutical Technology Co., Ltd. - Selling Leads [graphe-tech.lookchem.com]

- 3. 7-ethyl-1H-indole-2-carboxylic acid - CAS号 383132-23-8 - 摩熵化学 [molaid.com]

- 4. chemscene.com [chemscene.com]

- 5. 2,7-Dimethyl-1H-indole | 5621-13-6 [chemicalbook.com]

- 6. ethyl 7-ethyl-1H-indole-2-carboxylate | 396074-59-2 [sigmaaldrich.com]

- 7. 154422-28-3|Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Structural and Pharmacological Profiling of 7-Ethyl-1H-Indole-2-Carboxylic Acid and Its Analogs: A Technical Guide

Executive Summary

In the landscape of medicinal chemistry, the indole-2-carboxylic acid (I2CA) scaffold is universally recognized as a "privileged structure" capable of interfacing with diverse biological targets, ranging from central nervous system (CNS) receptors to immunometabolic enzymes . Among its derivatives, 7-ethyl-1H-indole-2-carboxylic acid (CAS 383132-23-8) and its halogenated analogs (e.g., 5-bromo-7-ethyl-1H-indole-2-carboxylic acid) serve as highly specialized building blocks . As application scientists, we must recognize that the indole core is not merely a passive structural framework; it is a dynamic participant in electronic and steric interactions. This whitepaper deconstructs the structural rationale, pharmacological mechanisms, and laboratory workflows associated with 7-ethyl-I2CA and its analogs, providing a self-validating blueprint for drug development professionals.

Chemical Space & Structural Rationale

The pharmacological versatility of the I2CA class is driven by its distinct topographical features. The indole core provides a planar, aromatic system capable of robust

The Causality of the 7-Ethyl Substitution: Why introduce an ethyl group at the C7 position? In native indole-2-carboxylic acid, the C7 position sits adjacent to the indole nitrogen, pointing toward the entrance of many target binding pockets. The addition of an ethyl group introduces localized lipophilicity and specific steric bulk. This modification restricts the conformational flexibility of the molecule, effectively "locking" the indole ring into a bioactive conformation that enhances binding kinetics and prevents off-target promiscuity . Furthermore, it serves as a synthetic handle for developing complex multi-cyclic systems, such as tetrahydro-pyrazino[1,2-a]indoles used in metabolic therapies .

Pharmacological Landscape & Mechanisms of Action

NMDA Receptor Antagonism (Glycine Co-agonist Site)

I2CA and its derivatives are potent, competitive antagonists of the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor requires both glutamate and glycine for channel activation. By competitively displacing glycine, I2CA analogs completely block the NMDA-gated current, preventing the calcium influx that leads to excitotoxic neuronal death in conditions like stroke and epilepsy . Structure-activity relationship (SAR) studies reveal that adding electron-withdrawing halogens (e.g., 4,6-dichloro or 5-bromo) alongside lipophilic alkyl groups dramatically shifts the dose-response curve, improving the binding affinity (

IDO1 and TDO Dual Inhibition

In cancer immunotherapy, tumors often hijack tryptophan metabolism to induce immune tolerance, primarily via the overexpression of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) [[1]]([Link]). Substituted indole-2-carboxylic acids have emerged as highly potent dual inhibitors of these enzymes . Mechanistically, the carboxylic acid group coordinates directly with the active-site heme iron, while the substituted indole ring occupies the hydrophobic pocket normally reserved for tryptophan .

Caption: Pharmacological pathways of substituted indole-2-carboxylic acids.

Quantitative Structure-Activity Relationship (QSAR) Data

To synthesize the vast literature on I2CA derivatives, the following table summarizes the quantitative binding data and pharmacological implications of key analogs, highlighting the impact of specific substitutions.

| Compound / Analog | Primary Target | Quantitative Metric ( | Pharmacological Implication |

| Indole-2-carboxylic acid (I2CA) | NMDA (Glycine Site) | Baseline excitotoxicity prevention . | |

| 5-Fluoro-I2CA | NMDA (Glycine Site) | Enhanced affinity via halogenation . | |

| Compound 19 (3-[2-(3-Aminophenyl)-2-carboxyvinyl]-4,6-dichloro-I2CA) | NMDA (Glycine Site) | High Potency (In Vivo Active) | Robust neuroprotection in ischemic stroke models . |

| Compound 9o-1 (6-acetamido-I2CA derivative) | IDO1 / TDO | Reversal of tumor-induced immune tolerance [[2]]([Link]). |

Experimental Methodologies & Self-Validating Protocols

Synthesis Protocol: Base-Catalyzed Saponification of 7-Ethyl-1H-indole-2-carboxylate

While the indole core is typically constructed via the Hemetsberger-Knittel or Fischer indole synthesis , obtaining the free carboxylic acid often requires the saponification of an ester precursor (e.g., 7-ethyl-1H-indole-2-carboxylic acid ethyl ester) .

-

Step 1: Dissolution. Dissolve 1.0 eq of 7-ethyl-1H-indole-2-carboxylic acid ethyl ester in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol.

-

Causality: THF solubilizes the highly lipophilic ethyl ester, while methanol ensures complete miscibility with the aqueous base to be added.

-

-

Step 2: Hydrolysis. Add 2.0 eq of

aqueous NaOH dropwise at 0°C, then allow the reaction to warm to room temperature, stirring for 4 hours.-

Causality: Maintaining 0°C during addition prevents exothermic side reactions (such as premature decarboxylation). Room temperature is sufficient to drive the thermodynamically favorable ester cleavage.

-

-

Step 3: Self-Validation (TLC). Before proceeding, run a Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The disappearance of the high-

ester spot and the emergence of a baseline spot confirms total consumption of the starting material, preventing precursor carryover. -

Step 4: Acidification & Isolation. Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with distilled water and acidify to pH 2-3 using

HCl.-

Causality: Protonation converts the water-soluble sodium carboxylate salt into the highly polar, but water-insoluble, free carboxylic acid. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

-

In Vitro Validation: IDO1 Enzymatic Inhibition Assay

To validate the efficacy of synthesized analogs as immunomodulators, a functional biochemical assay measuring the conversion of L-tryptophan to kynurenine is required.

-

Step 1: Reagent Preparation. Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase.

-

Causality: Ascorbic acid and methylene blue act as a necessary electron-donating system to maintain the IDO1 heme iron in its active ferrous (

) state.

-

-

Step 2: Incubation. Mix recombinant human IDO1 enzyme, L-tryptophan substrate, and the test compound (e.g., 7-ethyl-I2CA analog). Incubate at 37°C for 60 minutes.

-

Step 3: Reaction Quenching & Hydrolysis. Add 30% Trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes.

-

Causality: TCA serves a dual purpose: it denatures the IDO1 enzyme to stop the reaction, and provides the acidic environment required to hydrolyze the unstable intermediate N-formylkynurenine into stable kynurenine.

-

-

Step 4: Derivatization. Add 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid.

-

Step 5: Self-Validation & Absorbance Read. Read the optical density at 490 nm.

-

Control Requirement: A "No-Enzyme" blank must be included alongside a known positive control (e.g., Epacadostat). Indole derivatives often exhibit intrinsic UV-Vis absorbance; the blank ensures that background compound absorbance does not yield false-positive inhibition data.

-

Caption: Step-by-step workflow for the IDO1 enzymatic inhibition assay.

References

-

[2] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. URL:[Link]

-

[3] A manifold implications of indole and its derivatives: A brief Review. Research Journal of Pharmacy and Technology. URL:[Link]

-

[4] Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. PCBR. URL:[Link]

-

[5] US6844345B2 - Piperazine derivatives. Google Patents. URL:

-

[6] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science / PubMed. URL:[Link]

-

[7] Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. PubMed. URL: [Link]

-

[8] CoMFA, Synthesis, and Pharmacological Evaluation of (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids. ACS Publications. URL:[Link]

-

[1] Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. MDPI. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review [pcbiochemres.com]

- 5. US6844345B2 - Piperazine derivatives - Google Patents [patents.google.com]

- 6. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: 7-Ethyl-1H-indole-2-carboxylic Acid as a High-Value Synthetic Intermediate in Drug Discovery

Executive Summary & Strategic Rationale